1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride
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Overview
Description
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring, which contains two nitrogen atoms and one sulfur atom, imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have shown a broad range of biological activities .
Mode of Action
1,3,4-thiadiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
1,3,4-thiadiazole derivatives are known to have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of a compound .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, to which EN300-7457115 belongs, have been reported to exhibit a broad range of biological activities . These activities could be attributed to their interactions with various enzymes, proteins, and other biomolecules
Cellular Effects
Some thiadiazole derivatives have been reported to exhibit cytotoxic activities against different human cancer cells . These compounds can prevent the proliferation of cancer cells and induce apoptotic cell death
Molecular Mechanism
It is known that thiadiazole derivatives can interact with various biomolecules at the molecular level . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects
Temporal Effects in Laboratory Settings
It is known that some thiadiazole derivatives can exhibit changes in their effects over time . These changes can include variations in the product’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that the effects of some thiadiazole derivatives can vary with different dosages . These effects can include threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
It is known that some thiadiazole derivatives can interact with various enzymes and cofactors . These interactions can affect metabolic flux or metabolite levels
Transport and Distribution
It is known that some thiadiazole derivatives can interact with various transporters or binding proteins . These interactions can affect the localization or accumulation of these compounds
Subcellular Localization
It is known that some thiadiazole derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiadiazole ring. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and bacterial infections
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride can be compared with other similar compounds, such as:
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Known for its anticancer properties.
1,3,4-Thiadiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, anticancer, and antioxidant properties
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-(5-phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S.ClH/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTPHBMSGPIPEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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